(3R,4S)-N-cyclobutyl-4-fluorooxolan-3-amine
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes, the conditions required for these reactions, and the products formed .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability .Scientific Research Applications
Synthesis and Catalytic Applications
A novel series of 3-aminocyclobut-2-en-1-ones, related in structure and synthetic route to the compound of interest, has been prepared via facile condensation, demonstrating utility in substitution reactions. These compounds have shown potency as VLA-4 antagonists, suggesting applications in medicinal chemistry (Brand et al., 2003).
Applications in Material Science
The study of organolanthanide complexes illustrates their efficiency as precatalysts for hydroamination of various substrates, yielding compounds with potential applications in material science and organic synthesis (Ryu et al., 2003).
Pharmaceutical and Biological Research
Research into ketopiperazines reveals the development of novel histamine H3 receptor antagonists. This includes compounds structurally related to "(3R,4S)-N-cyclobutyl-4-fluorooxolan-3-amine," showcasing the potential for creating drugs with high potency, selectivity, and favorable pharmacokinetic profiles (Procopiou et al., 2007).
Novel Synthetic Methods and Chemical Transformations
A methodology for the synthesis of fluorinated heterocycles via mild intramolecular fluoro-cyclization demonstrates the versatility of fluoroalkyl alkynylimines in constructing complex structures, potentially including "this compound" or its derivatives (Parmar & Rueping, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3R,4S)-N-cyclobutyl-4-fluorooxolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO/c9-7-4-11-5-8(7)10-6-2-1-3-6/h6-8,10H,1-5H2/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSJYUVYAZSQHG-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2COCC2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N[C@@H]2COC[C@H]2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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